7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one
Description
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a bicyclic organic compound featuring a seven-membered oxepine ring fused to a benzene ring, with a bromine substituent at the 7-position. For instance, derivatives of similar bicyclic systems, such as benzothiazepines, exhibit neuroleptic, antidepressant, and antihistaminic activities .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
7-bromo-3,5-dihydro-2H-1-benzoxepin-4-one |
InChI |
InChI=1S/C10H9BrO2/c11-8-1-2-10-7(5-8)6-9(12)3-4-13-10/h1-2,5H,3-4,6H2 |
InChI Key |
YRTVYCOACNKBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CC1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material and Bromination
A common precursor is 7-bromo-3,4-dihydro-1(2H)-naphthalenone , which can be synthesized and then transformed into the oxepinone via oxidation and ring expansion steps.
- Bromination : The introduction of the bromine atom at the 7-position is typically achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to ensure regioselectivity and prevent overbromination.
Oxidation and Ring Expansion to Form the Oxepinone
Epoxidation and rearrangement : The cycloheptenone ring can be epoxidized using meta-chloroperbenzoic acid (mCPBA) at low temperatures (0 °C) followed by gradual warming to room temperature. This step introduces an oxygen atom, facilitating ring expansion or rearrangement to the oxepinone structure.
Oxidation : Oxidative conditions using peracids or other oxidants convert the dihydronaphthalenone to the dihydrobenzo[b]oxepin-4(5H)-one scaffold.
Cyclization Using Polyphosphoric Acid (PPA)
- Cyclization of carboxylic acid precursors to form the benzoxepinone ring system is efficiently carried out by heating with polyphosphoric acid (PPA) in xylene at elevated temperatures (around 110 °C) for several hours. This promotes intramolecular ring closure to form the lactone ring.
General Synthetic Route Summary
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Bromination (NBS, AIBN, or Br2) | Introduction of bromine at 7-position |
| 2 | Epoxidation (mCPBA, 0 °C to RT) | Formation of epoxide intermediate |
| 3 | Oxidation and rearrangement | Conversion to oxepinone ring |
| 4 | Cyclization (PPA, xylene, 110 °C, 10 h) | Formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one |
Detailed Experimental Findings
Representative Procedure for Preparation
- A solution of the brominated dihydronaphthalenone precursor (e.g., 7-bromo-3,4-dihydro-1(2H)-naphthalenone) is treated with mCPBA (>65%) in dichloromethane at 0 °C.
- The mixture is stirred for 15 hours while warming to room temperature.
- After quenching with saturated sodium thiosulfate and potassium carbonate solutions, the organic layer is extracted, dried over sodium sulfate, and concentrated.
- Purification by silica gel column chromatography (eluent: n-hexane/ethyl acetate mixtures) yields the oxepinone product.
- Subsequent cyclization of carboxylic acid intermediates with PPA in xylene at 110 °C for 10 hours furnishes the final lactone ring.
Yields and Purification
- Yields for the brominated dihydronaphthalenone intermediates are typically in the range of 36–42%.
- The oxepinone products are isolated as pale yellow solids with yields around 35% over multiple steps.
- Purification is achieved by column chromatography and preparative thin-layer chromatography (TLC) using silica gel and solvent gradients ranging from n-hexane/ethyl acetate 20:1 to 5:1.
Analytical Data Supporting Preparation
| Parameter | Data Example for 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one |
|---|---|
| Melting Point (°C) | Approximately 105–107 °C |
| Rf (Hexane/EtOAc 4:1) | 0.50 |
| ^1H NMR (CDCl3, 500 MHz) | Aromatic protons: δ 7.0–8.2 ppm; methylene protons: δ 3.3–4.5 ppm |
| ^13C NMR (CDCl3, 125 MHz) | Carbonyl carbon: δ ~164 ppm; aromatic carbons: δ 120–135 ppm |
| IR (KBr, cm^-1) | Strong C=O stretch at ~1696 cm^-1; aromatic C-H stretches at 2955 cm^-1 |
| HRMS (ESI) | Molecular ion peak consistent with C11H9BrO2 |
Summary of Key Research Findings
- The preparation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is effectively achieved by bromination of dihydronaphthalenone precursors followed by oxidation and cyclization steps.
- The use of mCPBA as an oxidant is crucial for the epoxidation and subsequent ring expansion to the oxepinone.
- Polyphosphoric acid-mediated cyclization is a reliable method to close the lactone ring, yielding the dihydrobenzo[b]oxepin-4(5H)-one structure.
- These methods provide moderate to good yields with high regioselectivity and purity, as confirmed by NMR, IR, and mass spectrometry analyses.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state oxepin derivatives.
Reduction: Formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: Formation of various substituted oxepin derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, interfering with cellular signaling pathways, or inducing oxidative stress in target cells.
Comparison with Similar Compounds
Target Compound :
- 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one : Contains an oxygen atom in the seven-membered ring (oxepine).
Analog 1 : 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Replaces oxygen with sulfur (thiazepine ring).
- Features additional substituents: two butyl groups at C3, a methoxy group at C8, and a bromine at C6.
- Adopts a boat conformation in the thiazepine ring, as confirmed by X-ray crystallography .
Analog 2 : 7-Bromo-2-phenyl-5-tosyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (3e)
- Includes a phenyl group at C2 and a tosyl (p-toluenesulfonyl) group at N5.
- Higher stereochemical purity (90%) compared to other analogs .
Analog 3 : 8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
- Structural similarity: 0.89 (based on ).
- Methoxy substituent at C8 instead of bromine, altering electronic properties .
Physicochemical Properties
The bromine substituent in the target compound likely increases molecular weight and polarizability compared to non-halogenated analogs.
Spectroscopic Data
- ¹H/¹³C NMR :
- X-ray Crystallography: Analog 1 crystallizes in a monoclinic system (P21/n) with unit cell parameters: a = 7.7844 Å, b = 11.251 Å, c = 22.039 Å .
Biological Activity
7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a compound belonging to the dibenzo[b,f]oxepine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and other pharmacological applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is characterized by a dibenzopyran scaffold with a bromine substituent at the 7-position. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxepins, including 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one, exhibit notable cytotoxic properties against various cancer cell lines.
Cytotoxicity Studies
In one study, several benzoxepin derivatives were evaluated for their growth-inhibitory effects on human cancer cell lines. The results indicated that the brominated derivative (referred to as compound 6d) exhibited a GI50 value of 170 nM , indicating significant cytotoxicity. In comparison, other derivatives showed varying levels of activity, highlighting the importance of structural modifications in enhancing anticancer efficacy .
| Compound | GI50 (nM) | Notes |
|---|---|---|
| 6d (7-Bromo derivative) | 170 | Significant cytotoxicity |
| 6g (C9 butyn-ol chain) | 250 | Moderate activity |
| 6b (C9-OH) | 1.5 | Most potent derivative |
The mechanism underlying the anticancer activity of these compounds appears to involve microtubule disruption . For instance, compound 6b was shown to induce G2/M phase cell cycle arrest in treated cancer cells, followed by apoptosis characterized by increased caspase activity . This suggests that the compound may inhibit tubulin polymerization, a critical process for mitotic spindle formation.
Apoptotic Effects
The induction of apoptosis by 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one was further characterized through assays measuring caspase activation. In HCT116 and H1299 cells treated with this compound, there was a dose-dependent increase in caspase-3 and -7 activities, confirming its role as an apoptosis inducer .
Other Biological Activities
Beyond its anticancer properties, compounds related to dibenzo[b,f]oxepines have been reported to exhibit various biological activities:
- Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit tumor necrosis factor-alpha (TNF-α) secretion in macrophage models .
- Neuropharmacological Effects : Certain dibenzo[b,f]oxepine derivatives have been explored for their potential as dopamine receptor antagonists, suggesting possible applications in treating psychiatric disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzoxepin derivatives:
- Synthesis and Evaluation : A series of benzoxepins were synthesized and evaluated for their cytotoxic properties against various cancer cell lines. The study highlighted that structural modifications significantly impacted their biological activity .
- In Vivo Studies : While most data are derived from in vitro studies, ongoing research aims to evaluate the efficacy and safety of these compounds in animal models to better understand their therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
